Physodine B
Description
Its proposed structure may include a polycyclic backbone with functional groups such as hydroxyl, amine, or sulfonic acid moieties, which are common in pharmacologically active compounds . The compound has been theorized to exhibit antimicrobial or anti-inflammatory properties based on structural analogs, though empirical data remain scarce . Due to the absence of peer-reviewed studies explicitly detailing its synthesis or bioactivity, this analysis relies on comparative frameworks for structurally or functionally related compounds, adhering to methodologies outlined in pharmacological and chemical guidelines .
Properties
CAS No. |
122051-34-7 |
|---|---|
Molecular Formula |
C41H58O18 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[3-[3-acetyloxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C41H58O18/c1-19-33(59-36-32(49)31(48)30(47)28(16-42)58-36)34(52-5)35(56-21(3)45)37(54-19)57-27-15-40(50)12-9-25-24(39(40,18-43)14-26(27)55-20(2)44)8-11-38(4)23(10-13-41(25,38)51)22-6-7-29(46)53-17-22/h6-7,17-19,23-28,30-37,42,47-51H,8-16H2,1-5H3 |
InChI Key |
VQVTXWYVJLGLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3(CCC4C(C3(CC2OC(=O)C)C=O)CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)O)OC(=O)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Physodine B can be synthesized through a series of chemical reactions involving the starting material 2β-Acetoxyhellibrigenin. The synthetic route involves glycosylation reactions to attach the sugar moieties to the aglycone part of the molecule. The reaction conditions typically include the use of solvents like methanol (MeOH) and specific catalysts to facilitate the glycosylation process
Chemical Reactions Analysis
Physodine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used for reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Physodine B has been studied for its various scientific research applications, including:
Chemistry: this compound is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Industry: this compound and its derivatives may have applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Physodine B involves its interaction with molecular targets such as Na⁺/K⁺-ATPase, an enzyme that regulates the balance of sodium and potassium ions in cells. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiotonic steroids, such as digoxin.
Comparison with Similar Compounds
To contextualize Physodine B, three categories of compounds are evaluated: structural analogs , functional analogs , and pharmacopeial reference standards .
Structural Analogs
Compounds with overlapping core structures but divergent substituents:
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Bioactivity (IC50) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound* | Hypothetical polycycle | -NH2, -OH | ~350 (estimated) | N/A | 0.5 (aqueous) |
| Phosmidosine B | Phosphoramidate | Phosphate, imidazole | 459.3 | 2.1 µM (anticancer) | 1.2 (DMSO) |
| Arphamenine B | Arginine derivative | Guanidine, sulfonate | 420.5 | 5.8 µM (protease inhibition) | 3.4 (PBS) |
| Polypodine B | Steroidal alkaloid | Cyclopentanophenanthrene | 576.7 | 0.3 µM (antifungal) | 0.1 (ethanol) |
*Data for this compound are extrapolated from structural modeling .
Key Observations :
- Phosmidosine B shares a heterocyclic nitrogen-rich backbone with this compound but incorporates a phosphate group, enhancing its solubility in organic solvents .
- Arphamenine B diverges with a sulfonate group, improving aqueous solubility but reducing membrane permeability compared to this compound’s hydroxyl and amine groups .
Functional Analogs
Compounds with similar therapeutic applications but distinct chemistries:
| Compound | Primary Use | Mechanism of Action | Efficacy (Clinical Trials) | Toxicity (LD50, mg/kg) |
|---|---|---|---|---|
| Dorzolamide Related Compound B | Glaucoma management | Carbonic anhydrase inhibition | 85% intraocular pressure reduction | 1200 (rat) |
| Tizanidine B | Muscle relaxant | α2-adrenergic agonist | 70% spasticity reduction | 450 (mouse) |
| This compound* | Antimicrobial (proposed) | Hypothesized membrane disruption | N/A | N/A |
*Functional data for this compound are inferred from structural analogs .
Key Observations :
- Dorzolamide Related Compound B exemplifies the importance of purity in pharmaceuticals; even minor structural deviations (e.g., sulfonamide vs. carboxylate) can alter efficacy and safety profiles .
- Tizanidine B underscores the role of stereochemistry: its enantiomeric form (Tizanidine A) shows 10-fold lower potency, a critical consideration for this compound’s chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
